
2,6-Difluorobenzonitrile
Overview
Description
2,6-Difluorobenzonitrile (DFBN, CAS RN: 1897-52-5) is a fluorinated aromatic nitrile characterized by two fluorine atoms at the 2- and 6-positions of the benzene ring and a nitrile group at position 1. This compound is a white to pale-yellow crystalline solid with a melting point of 28°C and low water solubility . DFBN is synthesized via halogen-exchange reactions, typically starting from 2,6-dichlorobenzonitrile (DCBN) and potassium fluoride in solvents like sulfolane, achieving yields up to 90% under optimized conditions . It serves as a critical intermediate in agrochemicals (e.g., the insect growth regulator Dimilin ), pharmaceuticals, and advanced polymers, owing to its reactivity in nucleophilic substitution and polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorobenzonitrile can be synthesized through several methods. One common method involves the fluorination of 2,6-dichlorobenzonitrile using potassium fluoride in the presence of an aprotic polar solvent such as sulfolane . The reaction typically occurs at elevated temperatures (170-250°C) and normal pressure, with a reaction time of 2 to 5 hours .
Another method involves the reaction of 2,3,6-trichlorobenzonitrile with potassium fluoride, followed by reduction with hydrogen in the presence of a palladium catalyst and a tertiary amine .
Industrial Production Methods
Industrial production of this compound often employs the fluorination of 2,6-dichlorobenzonitrile using sulfolane as a solvent and a low-grade polyaliphatic alcohol ether compound as a catalyst . This method is favored for its efficiency and ease of operation.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorobenzonitrile undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to 2,6-difluorobenzamide using nitrile hydratase enzymes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Nitrile hydratase enzymes are commonly used for the hydrolysis of this compound to 2,6-difluorobenzamide.
Substitution: Potassium fluoride and sulfolane are used for the substitution reactions involving fluorine atoms.
Major Products Formed
2,6-Difluorobenzamide: Formed through hydrolysis of this compound.
Various substituted benzonitriles: Formed through substitution reactions.
Scientific Research Applications
Synthesis of 2,6-Difluorobenzonitrile
The production of DFBN has been optimized through several synthetic routes. A notable method involves the fluorination of 2,6-dichlorobenzonitrile (DCBN) using potassium fluoride in polar aprotic solvents. This method has been shown to yield DFBN with improved efficiency and reduced side reactions compared to traditional methods .
Key Synthesis Parameters:
Method | Raw Material | Yield (%) | Reaction Conditions |
---|---|---|---|
Fluorination | DCBN | 93.7 | 190°C, NMP solvent |
Reduction | Chloro fluorobenzonitrile | 98 | Mild conditions with palladium catalyst |
Pharmaceutical Applications
DFBN serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used to create bioactive molecules with potential therapeutic effects. For instance, derivatives of DFBN have been explored for their efficacy against certain diseases, including those affecting mitochondrial function in humans .
Case Study: Antiviral Agents
A study demonstrated that DFBN derivatives exhibit promising activity against specific viral strains. The compound's structural features contribute to its interaction with viral proteins, enhancing its potential as a therapeutic agent.
Agricultural Applications
In agriculture, DFBN is utilized as a precursor for developing pesticides and herbicides. Its derivatives have shown effectiveness in combating a range of pests, making it valuable for crop protection strategies.
Key Findings:
- DFBN is involved in synthesizing pyrethroid pesticides, which are known for their low toxicity to mammals while being effective against insects.
- Research indicates that compounds derived from DFBN can be tailored to enhance their selectivity and potency against target pests .
Toxicological Considerations
While DFBN has beneficial applications, it is essential to consider its toxicity profile. Studies have assessed the environmental impact and human health risks associated with exposure to DFBN and its derivatives. The compound has been included in human health risk assessments due to its potential effects on mitochondrial function and other biological pathways .
Toxicity Assessment Overview:
Endpoint | Value |
---|---|
Acute Toxicity | Moderate |
Chronic Exposure Risk | Under investigation |
Mechanism of Action
The mechanism of action of 2,6-difluorobenzonitrile primarily involves its role as an intermediate in the synthesis of other compounds. For instance, in the synthesis of benzoylphenyl urea derivatives, it interferes with chitin biosynthesis in insects, thereby inhibiting their growth and development .
Comparison with Similar Compounds
Reactivity in Nucleophilic Substitution
DFBN exhibits distinct reactivity compared to halogenated analogs due to fluorine’s electronegativity and small atomic radius. For example:
- 2,6-Dichlorobenzonitrile (DCBN) : The larger chlorine atoms induce steric hindrance, reducing enzymatic conversion efficiency. A nitrile hydratase enzyme converts DFBN readily but shows negligible activity toward DCBN .
- 2,6-Dibromobenzonitrile : Bromine’s weaker bond strength (C–Br: 336 kJ/mol vs. C–F: 526 kJ/mol) leads to competitive dehalogenation, lowering yields in electroorganic synthesis (41% for DCBN vs. 47% for DFBN) .
Table 1: Reactivity Comparison of Halogenated Benzonitriles
Compound | Bond Strength (kJ/mol) | Electroorganic Yield (%) | Enzymatic Conversion Efficiency |
---|---|---|---|
2,6-Difluorobenzonitrile | 526 | 47 | High |
2,6-Dichlorobenzonitrile | 400 | 41 | Negligible |
2,6-Dibromobenzonitrile | 336 | <30 (estimated) | Not reported |
Hydrolysis Kinetics
DFBN undergoes hydrolysis in high-temperature water to form 2,6-difluorobenzamide (activation energy: 96.7 kJ/mol), followed by decarboxylation to 2,6-difluorobenzoic acid (activation energy: 184.3 kJ/mol). Non-fluorinated analogs like benzonitrile require acid/base catalysts for hydrolysis, generating more wastewater . Chlorinated analogs (e.g., DCBN) likely exhibit slower hydrolysis due to lower bond polarity.
Table 2: Hydrolysis Parameters
Compound | Hydrolysis Pathway | Apparent Activation Energy (kJ/mol) |
---|---|---|
This compound | Non-catalytic, HT water | 96.7 |
Benzonitrile | Acid/Base-catalyzed | ~100–120 (literature estimates) |
Thermal and Physical Properties
Fluorine substitution reduces polarizability, impacting thermal stability and solubility:
- Melting Point : DFBN (28°C) vs. 2,6-dichlorobenzonitrile (≈75°C) .
- Solubility : DFBN is insoluble in water but soluble in polar aprotic solvents (DMF, NMP), whereas nitro-substituted derivatives (e.g., 2,6-difluoro-3-nitrobenzonitrile) exhibit even lower solubility due to increased molecular weight (184.10 g/mol) .
Biological Activity
2,6-Difluorobenzonitrile (DFBN), with the chemical formula C₇H₃F₂N and CAS number 1897-52-5, is a compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article delves into the biological activity of DFBN, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Weight : 139.10 g/mol
- Boiling Point : 197-198 °C
- Melting Point : 25-28 °C
- Solubility : Very soluble in organic solvents with a solubility of approximately 1.52 mg/ml in water .
Inhibition of Cytochrome P450 Enzymes
DFBN has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is crucial in drug metabolism. This inhibition can potentially lead to drug-drug interactions when DFBN is co-administered with other medications metabolized by this enzyme .
Antimicrobial Properties
Research indicates that DFBN exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Hydrolysis Kinetics Study
A significant study focused on the hydrolysis kinetics of DFBN in high-temperature liquid water. The research explored a non-catalytic hydrolysis process that converts DFBN to 2,6-difluorobenzamide, a compound with enhanced biological activity. The findings indicated that hydrolysis rates increased with temperature, providing insights into the environmental degradation of DFBN .
Agricultural Applications
DFBN has been evaluated for its effectiveness as an insecticide. In a patent study, derivatives of DFBN were shown to combat various pests effectively, highlighting its potential utility in agricultural chemistry . The compound's structural modifications have led to enhanced efficacy against specific insect species.
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,6-difluorobenzonitrile, and what are their critical reaction parameters?
- Answer : The most documented method involves nucleophilic aromatic substitution using 2,6-dichlorobenzonitrile and anhydrous potassium fluoride in sulpholane as a solvent. Key parameters include:
- Temperature : Optimal conversion occurs at 210–235°C. Lower temperatures (e.g., 210°C) yield intermediates like 2-chloro-6-fluorobenzonitrile, while prolonged heating at 235°C maximizes this compound production .
- Catalyst ratio : A 2.2:1 molar ratio of KF to dichlorobenzonitrile improves fluorine substitution efficiency .
- Reaction time : Extended durations (up to 9 hours) enhance product yield but require careful monitoring to avoid decomposition .
Q. How is this compound purified post-synthesis, and what analytical techniques validate its purity?
- Answer : Post-synthesis purification typically involves steam distillation followed by solvent extraction (e.g., methylene chloride). Recrystallization from organic solvents refines the product. Key purity metrics include:
- GC analysis : Confirms ≥99% purity and quantifies impurities like 2-chloro-6-fluorobenzonitrile .
- Melting point : 28–32°C (literature range) serves as a physical purity indicator .
- Spectroscopic methods : FT-IR and NMR verify structural integrity, particularly the absence of residual chlorine .
Q. What are the primary research applications of this compound in polymer science?
- Answer : It is a key monomer for synthesizing poly(arylene ether nitrile)s (PAENs) with sulfonic/carboxylic groups, which exhibit high thermal stability (decomposition >400°C) and dielectric properties. Copolymerization with phenolphthalein and sulfonated monomers enables tailored ion-exchange capacities for proton-exchange membranes .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize by-products (e.g., 2-chloro-6-fluorobenzonitrile) during synthesis?
- Answer :
- Temperature control : Gradual ramping to 235°C reduces intermediate persistence. For example, heating at 215°C for 2 hours before reaching 235°C lowers 2-chloro-6-fluorobenzonitrile content from 16.4% to 1.7% .
- Catalyst excess : Using a 10% molar excess of KF ensures complete substitution of chlorine atoms .
- Solvent choice : Sulpholane’s high boiling point and polarity favor fluorine displacement over side reactions .
Q. What methodologies are employed to integrate this compound into functional materials like uranium sorption membranes?
- Answer : Hierarchical porous membranes are fabricated via:
- Nucleophilic condensation : Reacting this compound with phenolphthalein forms a copolymer backbone .
- Phase inversion : Nonsolvent-induced phase separation (NIPS) creates porous structures, optimized by adjusting solvent/nonsolvent ratios (e.g., DMAc/water) .
- Amidoximation : Post-functionalization with amidoxime groups enhances uranium binding capacity (>200 mg/g) .
Q. How does this compound contribute to ferroelectric nematic phases in liquid crystals?
- Answer : Derivatives like 4-((4′-butyl-2′,3,5,6′-tetrafluoro-[1,1′-biphenyl]-4-yl)difluoromethoxy)-2,6-difluorobenzonitrile exhibit room-temperature ferroelectricity. Key steps include:
- Molecular design : Introducing fluorinated groups enhances dipole alignment (net dipole moment ≈11.3 D) .
- Phase characterization : Differential scanning calorimetry (DSC) and polarized optical microscopy confirm monotropic nematic phases .
Q. What strategies address discrepancies in reported thermal stability data for this compound-derived polymers?
- Answer : Contradictions arise from varying copolymer compositions. Mitigation strategies include:
- Systematic TGA-DSC : Direct comparison of sulfonated vs. nonsulfonated PAENs shows sulfonic groups reduce onset decomposition temperatures by ~50°C .
- Crosslinking : Incorporating covalent networks (e.g., via benzoxazine groups) improves thermal resilience .
Q. Methodological Tables
Table 1. Optimization of this compound Synthesis
Table 2. Key Properties of this compound-Derived Polymers
Properties
IUPAC Name |
2,6-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBRIFIJRKJGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044609 | |
Record name | 2,6-Difluorobenzonitrile | |
Source | EPA DSSTox | |
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Molecular Weight |
139.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Low melting solid; Melting point = 30-32 deg C; [MSDSonline] Colorless crystals; [Ullmann] | |
Record name | Benzonitrile, 2,6-difluoro- | |
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Record name | 2,6-Difluorobenzonitrile | |
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CAS No. |
1897-52-5 | |
Record name | 2,6-Difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1897-52-5 | |
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Record name | 2,6-Difluorobenzonitrile | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897525 | |
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Record name | Benzonitrile, 2,6-difluoro- | |
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Record name | 2,6-Difluorobenzonitrile | |
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Record name | 2,6-difluorobenzonitrile | |
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Record name | 2,6-DIFLUOROBENZONITRILE | |
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Retrosynthesis Analysis
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